molecular formula C8H9NO B13990122 N,N-Di(prop-2-yn-1-yl)acetamide CAS No. 26457-83-0

N,N-Di(prop-2-yn-1-yl)acetamide

Cat. No.: B13990122
CAS No.: 26457-83-0
M. Wt: 135.16 g/mol
InChI Key: GUXUBFDAQMBNHI-UHFFFAOYSA-N
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Description

N,N-Di(prop-2-yn-1-yl)acetamide is an organic compound characterized by the presence of two prop-2-yn-1-yl groups attached to the nitrogen atom of an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(prop-2-yn-1-yl)acetamide can be achieved through a multi-step process. One common method involves the reaction of propargylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Step 1: Propargylamine is reacted with acetic anhydride in the presence of a base such as pyridine or triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-Di(prop-2-yn-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Di(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, leading to the modulation of biochemical pathways. Additionally, its ability to form covalent bonds with proteins and other biomolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2,3-Dichloro-N-(prop-2-yn-1-yl)benzamide

Uniqueness

N,N-Di(prop-2-yn-1-yl)acetamide is unique due to its dual prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

26457-83-0

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N,N-bis(prop-2-ynyl)acetamide

InChI

InChI=1S/C8H9NO/c1-4-6-9(7-5-2)8(3)10/h1-2H,6-7H2,3H3

InChI Key

GUXUBFDAQMBNHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC#C)CC#C

Origin of Product

United States

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